Cas no 5896-17-3 (2-(Benzyloxy)benzaldehyde)

2-(Benzyloxy)benzaldehyde is a synthetic aromatic aldehyde characterized by the presence of a benzyloxy substituent at the ortho position of the benzaldehyde ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and fine chemicals. Its benzyl-protected phenolic group enhances stability while allowing selective deprotection when required. The aldehyde functionality provides a reactive site for further derivatization, such as condensation or reduction reactions. The compound’s well-defined structure and purity make it suitable for applications requiring precise chemical transformations. It is typically supplied as a crystalline solid with consistent quality for laboratory and industrial use.
2-(Benzyloxy)benzaldehyde structure
2-(Benzyloxy)benzaldehyde structure
Product Name:2-(Benzyloxy)benzaldehyde
CAS No:5896-17-3
MF:C14H12O2
MW:212.243884086609
MDL:MFCD00016583
CID:46244
PubChem ID:344784
Update Time:2025-05-21

2-(Benzyloxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzyloxy)benzaldehyde
    • 2-Benzyloxybenzaldehyde
    • 2-phenylmethoxybenzaldehyde
    • o-(Benzyloxy)benzaldehyde
    • Benzaldehyde,o-(benzyloxy)- (6CI,7CI,8CI)
    • 2-(Phenylmethoxy)benzaldehyde
    • NSC 401884
    • O-Benzylsalicylaldehyde
    • Benzaldehyde, 2-(phenylmethoxy)-
    • Benzaldehyde, o-(benzyloxy)-
    • 2-(Benzyl-Oxy)Benzaldehyde
    • PBEJTRAJWCNHRS-UHFFFAOYSA-N
    • benzyloxybenzaldehyde
    • o-benzyloxybenzaldehyde
    • PubChem13124
    • 2-Benzyloxy-benzaldehyde
    • Salicylaldehyde benzyl ether
    • Cambridge id 7183859
    • 2-Formyl-alpha-phenylanisole
    • Integrase
    • STR03139
    • BB 0217893
    • Z26335724
    • SCHEMBL433401
    • BDBM93343
    • Integrase inhibitor, R2{4}
    • AK-968/13039179
    • CS-W008921
    • AB00308253-03
    • J-506248
    • EN300-15513
    • NSC-401884
    • SR-01000253788
    • NCGC00321645-01
    • 2-Benzyloxybenzaldehyde, 98%
    • 2-(Benzyloxy)benzaldehyde; NSC 401884; O-Benzylsalicylaldehyde
    • SY037882
    • FT-0611315
    • CHEMBL61500
    • DTXSID30322707
    • MFCD00016583
    • AKOS000120947
    • 5896-17-3
    • A832090
    • NSC401884
    • SR-01000253788-1
    • ALBB-003537
    • DB-027823
    • BBL023517
    • STK189373
    • MDL: MFCD00016583
    • Inchi: 1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
    • InChI Key: PBEJTRAJWCNHRS-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C=O)CC1C=CC=CC=1
    • BRN: 780307

Computed Properties

  • Exact Mass: 212.08400
  • Monoisotopic Mass: 212.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.339 g/mL at 25 °C(lit.)
  • Melting Point: 46-47°C
  • Boiling Point: 208°C/19mmHg(lit.)
  • Flash Point: >110 ºC
  • Refractive Index: n20/D 1.6(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 26.30000
  • LogP: 3.07810
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

2-(Benzyloxy)benzaldehyde Security Information

2-(Benzyloxy)benzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(Benzyloxy)benzaldehyde Pricemore >>

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2-(Benzyloxy)benzaldehyde Production Method

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Amadis Chemical Company Limited
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(CAS:5896-17-3)2-(Benzyloxy)benzaldehyde
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:5896-17-3)2-苄氧基苯甲醛
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Purity:99%
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2-(Benzyloxy)benzaldehyde Related Literature

Additional information on 2-(Benzyloxy)benzaldehyde

Introduction to 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3)

2-(Benzyloxy)benzaldehyde, also known by its CAS number 5896-17-3, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which consists of a benzaldehyde moiety substituted with a benzyloxy group. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable building block in various applications.

The chemical formula of 2-(Benzyloxy)benzaldehyde is C13H10O2, and it has a molecular weight of approximately 198.21 g/mol. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 70 to 72°C, and it exhibits moderate stability under standard laboratory conditions.

In the realm of organic synthesis, 2-(Benzyloxy)benzaldehyde serves as an important intermediate for the preparation of more complex molecules. Its reactivity stems from the presence of the aldehyde functional group, which can undergo various reactions such as nucleophilic addition, condensation, and reduction. For instance, the aldehyde group can be readily reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.

The benzyloxy substituent in 2-(Benzyloxy)benzaldehyde adds another layer of complexity to its reactivity. This group can be selectively cleaved under mild acidic conditions to yield 2-hydroxybenzaldehyde, a compound with diverse applications in pharmaceuticals and fine chemicals. Additionally, the benzyloxy group can be used as a protecting group for the hydroxyl functionality during multi-step synthetic sequences, ensuring that other functional groups are not affected by harsh reaction conditions.

In medicinal chemistry, 2-(Benzyloxy)benzaldehyde has been explored for its potential therapeutic applications. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For example, researchers have synthesized derivatives of 2-(Benzyloxy)benzaldehyde with enhanced biological activities, including anti-inflammatory and anticancer properties. These derivatives have shown promising results in preliminary biological assays and are currently being evaluated for their potential use in clinical settings.

The structural features of 2-(Benzyloxy)benzaldehyde also make it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and drug delivery systems. Furthermore, the compound's photophysical properties have been investigated for potential use in optoelectronic devices and sensors.

In terms of safety and handling, while 2-(Benzyloxy)benzaldehyde is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, it is advisable to work under a fume hood to minimize exposure to vapors.

The synthesis of 2-(Benzyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds via an SN2-type mechanism, leading to the formation of the desired product with high yield and purity. Alternative synthetic routes include catalytic methods using transition metal catalysts or microwave-assisted synthesis, which offer improved efficiency and environmental sustainability.

The analytical characterization of 2-(Benzyloxy)benzaldehyde is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound. For instance, NMR spectroscopy can confirm the presence of specific functional groups and their relative positions within the molecule, while MS can determine the molecular weight and detect any impurities or by-products.

In conclusion, 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an essential building block for the development of novel compounds and materials with diverse functionalities. As research in these fields continues to advance, it is likely that new applications for this versatile compound will be discovered, further expanding its utility and importance.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5896-17-3)2-(Benzyloxy)benzaldehyde
A832090
Purity:99%
Quantity:1kg
Price ($):201.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5896-17-3)2-苄氧基苯甲醛
LE5681866
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email